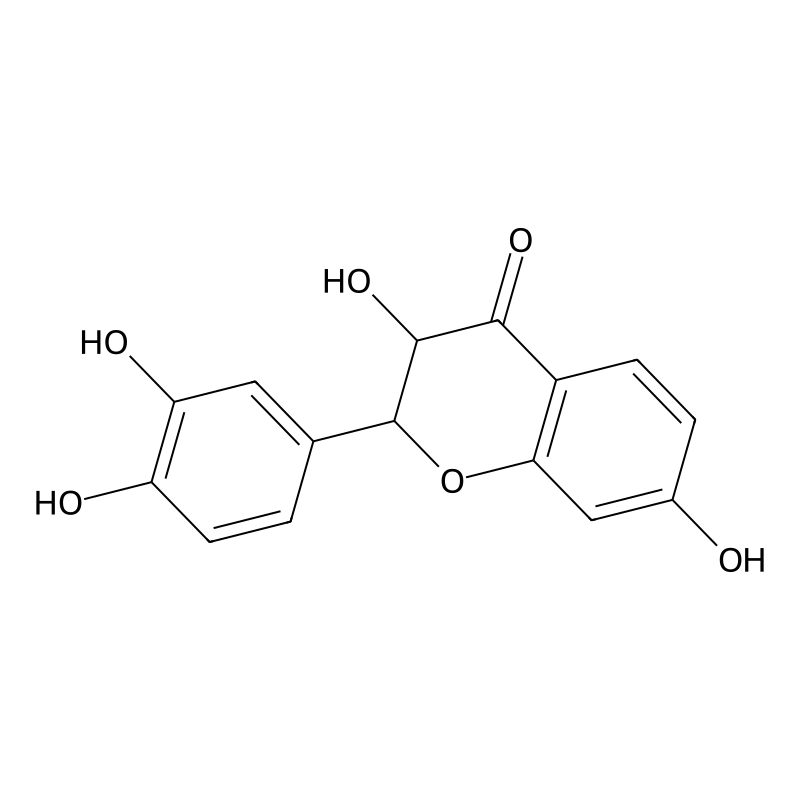

Fustin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fustin (CAS: 20725-03-5), also known as dihydrofisetin, is a naturally occurring 5-deoxy flavanonol characterized by the absence of a hydroxyl group at the C5 position and a saturated C2-C3 bond [1]. In industrial research and chemical procurement, fustin is primarily utilized as a high-purity analytical standard, a stable structural analog for structure-activity relationship (SAR) mapping, and a critical biosynthetic precursor for 5-deoxy flavonoid pathways [1]. Its distinct solubility profile in polar organic solvents and its specific redox behavior make it an essential baseline material for differentiating the chemical and physical properties of flavanonols from their oxidized flavonol counterparts [2].

References

- [1] Marín, L., et al. 'De novo biosynthesis of garbanzol and fustin in Streptomyces albus based on a potential flavanone 3-hydroxylase with 2-hydroxylase side activity.' Microbial Biotechnology 14.5 (2021): 2009-2024.

- [2] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 5281614, Fustin.' PubChem.

Substituting fustin with more common flavonoids like fisetin (its oxidized analog) or taxifolin (its 5-hydroxy analog) fundamentally compromises experimental integrity and process outcomes. Fisetin contains a C2-C3 double bond that renders it highly susceptible to auto-oxidation and dimerization in aqueous or slightly alkaline media, whereas fustin’s saturated C2-C3 bond confers distinct kinetic stability [1]. Furthermore, substituting fustin with taxifolin introduces a C5 hydroxyl group, which alters metal chelation dynamics, ionization potential, and enzymatic binding affinity. For researchers mapping 5-deoxy flavonoid biosynthesis or requiring a stable dihydro-scaffold for derivatization, fustin is structurally and functionally non-interchangeable [2].

References

- [1] Sokolová, R., et al. 'On the difference in decomposition of taxifolin and luteolin vs. fisetin and quercetin in aqueous media.' Electrochimica Acta 169 (2015): 405-411.

- [2] Marín, L., et al. 'De novo biosynthesis of garbanzol and fustin in Streptomyces albus based on a potential flavanone 3-hydroxylase with 2-hydroxylase side activity.' Microbial Biotechnology 14.5 (2021): 2009-2024.

Aqueous Stability and Auto-Oxidation Resistance vs. Fisetin

Flavonols like fisetin are highly susceptible to auto-oxidation in aqueous solutions, particularly at elevated pH, due to their C2-C3 double bond. In contrast, fustin (dihydrofisetin) maintains structural integrity in aqueous media because its saturated C2-C3 bond prevents rapid deprotonation and subsequent dimerization [1].

| Evidence Dimension | Auto-oxidation and dimerization susceptibility |

| Target Compound Data | Saturated C2-C3 bond prevents rapid auto-oxidation in pH > 7 buffers |

| Comparator Or Baseline | Fisetin (C2-C3 double bond drives rapid auto-oxidation and degradation) |

| Quantified Difference | Complete prevention of C-O-C linkage dimerization observed in flavonol comparators |

| Conditions | Aqueous buffer solutions at pH > 7 |

Procurement of fustin is essential for long-term aqueous assays or formulations where fisetin would degrade and yield confounding oxidation artifacts.

C3'-OH Radical Stability and Ionization Potential vs. Eriodictyol

Density functional theory (DFT) studies demonstrate that fustin possesses a significantly more stable C3'-OH radical species compared to related flavanones like eriodictyol. Specifically, fustin's C3'-OH radical is 6.2 kcal/mol more stable than the corresponding radical species in eriodictyol, and it exhibits a lower overall ionization potential[1].

| Evidence Dimension | C3'-OH radical species stability |

| Target Compound Data | Highly stable C3'-OH radical with low ionization potential |

| Comparator Or Baseline | Eriodictyol (C3'-OH radical is 6.2 kcal/mol less stable) |

| Quantified Difference | 6.2 kcal/mol greater stability for the fustin C3'-OH radical |

| Conditions | Density functional theory (DFT) computational modeling |

Fustin provides a thermodynamically stable antioxidant reference standard for redox chemistry and food additive benchmarking.

Obligate Precursor Suitability in 5-Deoxy Flavonoid Biosynthesis

In engineered microbial systems such as Streptomyces albus, fustin serves as the obligate intermediate for the de novo biosynthesis of 5-deoxy flavonoids. Flavanone 3-hydroxylase (F3H) specifically acts on garbanzol to yield fustin, a pathway that cannot be replicated using 5-hydroxy precursors like eriodictyol or taxifolin [1].

| Evidence Dimension | Substrate compatibility for 5-deoxy flavonoid metabolic flux |

| Target Compound Data | Direct intermediate for 5-deoxy downstream products |

| Comparator Or Baseline | Taxifolin / Eriodictyol (diverts flux to 5-hydroxy pathways) |

| Quantified Difference | Exclusive pathway compatibility (100% flux diversion when using 5-hydroxy analogs) |

| Conditions | Heterologous biosynthesis in engineered Streptomyces albus |

Bioengineers must procure fustin to validate or synthesize 5-deoxy flavonoid cascades, as 5-hydroxy analogs will divert the metabolic flux.

Scaffold Specificity in Neuroprotective Derivatization vs. Taxifolin

When synthesizing flavonoid-cinnamic acid (CA) amide hybrids for neuroprotection, the choice of the flavonoid scaffold significantly impacts efficacy. Fustin-CA hybrids demonstrate targeted neuroprotection against ferroptosis and oxytosis at concentrations of 6.25 μM, providing a distinct activity profile compared to taxifolin-CA hybrids, which are influenced by the additional C5-OH group [1].

| Evidence Dimension | Neuroprotective efficacy of cinnamic acid hybrids (oxytosis assay) |

| Target Compound Data | Fustin-CA active at 6.25 μM |

| Comparator Or Baseline | Taxifolin-CA (exhibits altered concentration-dependent activity due to C5-OH) |

| Quantified Difference | Shift in active concentration profile (active at 6.25 μM) compared to C5-hydroxylated analogs |

| Conditions | In vitro oxytosis/ferroptosis assays in HT22 murine neuronal cells |

Medicinal chemists require the exact fustin scaffold to synthesize 5-deoxy flavonoid hybrids that avoid the altered electronic distribution introduced by the C5-hydroxyl of taxifolin.

Biosynthetic Pathway Engineering and Validation

Fustin is utilized as a critical reference standard and intermediate in the microbial fermentation of 5-deoxy flavonoids. In engineered systems like Streptomyces albus, procuring fustin allows researchers to confirm the successful activity of flavanone 3-hydroxylase on 5-deoxy precursors, ensuring the metabolic flux is correctly directed away from 5-hydroxy pathways [1].

Aqueous Formulation and Stability Assays

Due to its saturated C2-C3 bond, fustin is selected over fisetin in cosmetic or pharmaceutical formulations requiring a stable dihydroflavonol scaffold. It resists the rapid auto-oxidation and dimerization that typically degrade flavonols in neutral to slightly alkaline aqueous environments, ensuring reliable long-term assay results [2].

Structure-Activity Relationship (SAR) Mapping in Medicinal Chemistry

Fustin is procured by medicinal chemists to isolate the biological and electronic effects of the C5-hydroxyl group and C2-C3 double bond. By benchmarking fustin directly against taxifolin and fisetin, researchers can accurately map SAR in the development of neuroprotective flavonoid-cinnamic acid hybrids and other advanced therapeutics [3].

References

- [1] Marín, L., et al. 'De novo biosynthesis of garbanzol and fustin in Streptomyces albus based on a potential flavanone 3-hydroxylase with 2-hydroxylase side activity.' Microbial Biotechnology 14.5 (2021): 2009-2024.

- [2] Sokolová, R., et al. 'On the difference in decomposition of taxifolin and luteolin vs. fisetin and quercetin in aqueous media.' Electrochimica Acta 169 (2015): 405-411.

- [3] Jha, A., et al. 'Synthesis and Biological Evaluation of Flavonoid-Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo.' Chemistry–A European Journal 28.36 (2022): e202200632.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

4994C1X19A

Wikipedia

Dates

Explore Compound Types